(9R,10S)-7-Azaspiro[4.6]undecane-9,10-diol;hydrochloride
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Overview
Description
(9R,10S)-7-Azaspiro[4.6]undecane-9,10-diol;hydrochloride is a spiro compound characterized by a unique bicyclic structure. Spiro compounds are known for their intriguing conformational and configurational properties, making them a subject of extensive research in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9R,10S)-7-Azaspiro[4One common method includes the cyclization of appropriate precursors under acidic or basic conditions, often using catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(9R,10S)-7-Azaspiro[4.6]undecane-9,10-diol;hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
(9R,10S)-7-Azaspiro[4.6]undecane-9,10-diol;hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (9R,10S)-7-Azaspiro[4.6]undecane-9,10-diol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity and specificity are crucial for understanding its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane derivatives: Known for their stability and unique stereochemistry.
1,3-Dithiane derivatives: Exhibit interesting conformational properties and are used in various synthetic applications.
1,3-Oxathiane derivatives: Display peculiar stereochemistry and are studied for their potential biological activities.
Uniqueness
(9R,10S)-7-Azaspiro[4.6]undecane-9,10-diol;hydrochloride stands out due to its specific spirocyclic structure and the presence of both hydroxyl and amine functional groups. This combination imparts unique chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(9R,10S)-7-azaspiro[4.6]undecane-9,10-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c12-8-5-10(3-1-2-4-10)7-11-6-9(8)13;/h8-9,11-13H,1-7H2;1H/t8-,9+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPJPUOHMAVTCN-OULXEKPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(C(CNC2)O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(C1)C[C@@H]([C@@H](CNC2)O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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